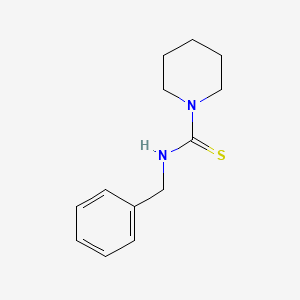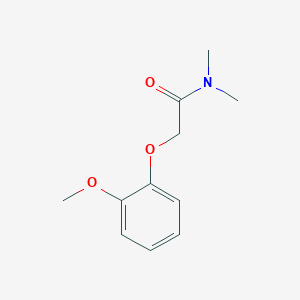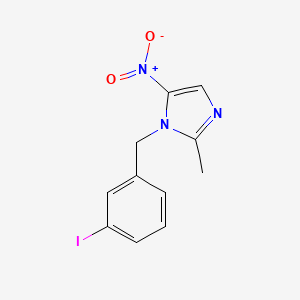
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as Tinopal CBS-X, is a fluorescent whitening agent used in various industries, including textiles, paper, and plastics. It is a synthetic compound that absorbs ultraviolet light and emits blue light, making the material appear brighter and whiter.
Mécanisme D'action
Tinopal CBS-X absorbs ultraviolet light and emits blue light due to its fluorescent properties. It works by absorbing the UV light and transferring the energy to the surrounding molecules, which causes them to emit blue light. This process is known as fluorescence resonance energy transfer (FRET). Tinopal CBS-X is used as a label or probe because it can be attached to other molecules without affecting their biological or chemical properties.
Biochemical and Physiological Effects:
Tinopal CBS-X has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is not recommended for use in food or cosmetic products due to its synthetic nature.
Avantages Et Limitations Des Expériences En Laboratoire
Tinopal CBS-X has several advantages for lab experiments. It is easy to use, highly sensitive, and compatible with a wide range of biological and chemical systems. It is also stable under various conditions and can be stored for long periods without degradation. However, it has some limitations, such as its limited spectral range, which may interfere with other fluorescent probes. It is also not suitable for in vivo imaging due to its synthetic nature and potential toxicity.
Orientations Futures
There are several future directions related to Tinopal CBS-X. One area of research is to develop new fluorescent probes with improved properties, such as increased sensitivity, wider spectral range, and reduced toxicity. Another area of research is to explore the potential applications of Tinopal CBS-X in new fields, such as medicine, biotechnology, and nanotechnology. Finally, there is a need to study the environmental impact of Tinopal CBS-X and develop new methods for its detection and removal from water and soil samples.
Conclusion:
In conclusion, Tinopal CBS-X is a synthetic compound with fluorescent properties that is widely used in various industries and scientific research. It is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. It is used as a fluorescent probe to study various biological and chemical processes, and it has no known biochemical or physiological effects on living organisms. Tinopal CBS-X has several advantages and limitations for lab experiments, and there are several future directions related to its development and application.
Méthodes De Synthèse
Tinopal CBS-X is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is purified by recrystallization or column chromatography. The purity and yield of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
Tinopal CBS-X is widely used in scientific research as a fluorescent probe to study various biological and chemical processes. It is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. It is also used to study the binding interactions between molecules, such as enzymes and substrates, antibodies and antigens, and receptors and ligands. Tinopal CBS-X is also used in environmental monitoring to detect pollutants and contaminants in water and soil samples.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-10-17-18(11-14(13)2)22(12-21-17)19(23)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXOMFSQBFMIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)

![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)

![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)